molecular formula C17H23N3O2S B2842755 4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 748776-53-6

4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2842755
CAS No.: 748776-53-6
M. Wt: 333.45
InChI Key: CRDQCLWQRAWEPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the aromatic ring can introduce various functional groups .

Scientific Research Applications

4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s thiol group can form covalent bonds with target proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group and the dimethoxyphenyl moiety can enhance its interactions with biological targets and improve its pharmacokinetic properties .

Biological Activity

4-Cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities. As a member of the triazole family, it exhibits diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C18H24N4O2S
  • CAS Number : 748776-53-6
  • Molar Mass : 360.47376 g/mol

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of 1,2,4-triazole-3-thiols, including the target compound, show promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The synthesized triazole derivatives exhibited MIC values ranging from 31.25 to 125 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • Structure-Activity Relationship : Variations in substituents on the sulfur atom did not significantly alter the antimicrobial activity, suggesting that the core triazole structure is crucial for efficacy .
PathogenMIC (μg/mL)Activity Level
E. coli31.25 - 62.5Moderate
S. aureus62.5 - 125Moderate
Pseudomonas aeruginosa31.25High
Candida albicans62.5Moderate

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it can inhibit the growth of various cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of triazole derivatives on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines:

  • The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
Cell LineIC50 (μM)Activity Level
Human Melanoma (IGR39)6.2High
Triple-Negative Breast Cancer (MDA-MB-231)27.3Moderate

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in fungal and bacterial metabolism.
  • Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression leading to apoptosis.

Properties

IUPAC Name

4-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-21-14-9-8-12(10-15(14)22-2)11-16-18-19-17(23)20(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDQCLWQRAWEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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